Half-Life Extension Relative to Native GLP-1 via Intrinsic DPP-4 Resistance
Exendin-4 demonstrates profound resistance to DPP-4 cleavage, a critical limitation of native GLP-1. While GLP-1 is degraded by DPP-4 with a half-life of <2 minutes in mammals, exendin-4 exhibits a plasma half-life of 9.57 hours in human plasma in vitro [1]. This difference is attributable to the substitution of alanine at position 2 with glycine in the N-terminal domain, which prevents DPP-4 recognition [2]. This intrinsic stability directly enables the development of a once-weekly extended-release formulation, distinguishing it from the twice-daily requirement of immediate-release exenatide and providing a basis for selecting exendin-4 in applications requiring prolonged GLP-1R stimulation without the need for chemical acylation or fusion proteins [3].
| Evidence Dimension | Plasma half-life (in vitro, 37°C) |
|---|---|
| Target Compound Data | 9.57 hours |
| Comparator Or Baseline | GLP-1: <2 minutes |
| Quantified Difference | >285-fold longer half-life |
| Conditions | Incubation in human plasma, quantified by HPLC |
Why This Matters
Intrinsic DPP-4 resistance eliminates the need for structural modification (e.g., acylation) to achieve extended half-life, which can alter receptor trafficking and signaling bias; this is a key procurement differentiator for researchers seeking a 'wild-type-like' agonist with native signaling properties.
- [1] Chen J, Li W, Yu L, Wang LP. Stability of Synthetic Exendin-4 in Human Plasma in Vitro. Chemical Journal of Chinese Universities. 2007;28(4):683-685. View Source
- [2] Gentilella R, Pechtner V, Corcos A, Consoli A. Glucagon-like peptide-1 receptor agonists in type 2 diabetes treatment: are they all the same? Diabetes/Metabolism Research and Reviews. 2019;35(1):e3070. View Source
- [3] McCormack PL. Exenatide Once Weekly: A Review of its Use in Type 2 Diabetes Mellitus. Drugs. 2014;74(3):325-351. View Source
